molecular formula C9H13N3O3 B2642684 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione CAS No. 1025448-38-7

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione

Cat. No.: B2642684
CAS No.: 1025448-38-7
M. Wt: 211.221
InChI Key: AVGSCNJHLIUVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of imidazolidine-2,4-dione with a pyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolidine or pyrrolidine rings .

Scientific Research Applications

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Shares the pyrrolidine ring but lacks the imidazolidine moiety.

    Imidazolidine-2,4-dione: Contains the imidazolidine ring but does not have the pyrrolidine group.

Uniqueness

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione is unique due to the combination of both imidazolidine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(2-oxo-2-pyrrolidin-1-ylethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-7(12-3-1-2-4-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGSCNJHLIUVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.